Bromosilane

描述

属性

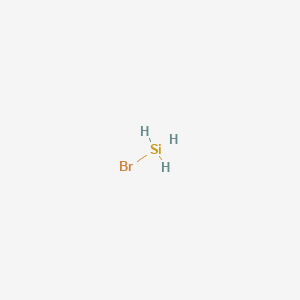

分子式 |

BrH3Si |

|---|---|

分子量 |

111.01 g/mol |

IUPAC 名称 |

bromosilane |

InChI |

InChI=1S/BrH3Si/c1-2/h2H3 |

InChI 键 |

VQPFDLRNOCQMSN-UHFFFAOYSA-N |

规范 SMILES |

[SiH3]Br |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Bromotrimethylsilane is a versatile reagent in organic chemistry, often employed for the synthesis of bromohydrins from glycerol. This reaction is particularly relevant in the biodiesel production industry, where glycerol is a by-product. The compound facilitates the conversion of glycerol into useful intermediates, such as α-monobromohydrin and α,γ-dibromohydrin, under solvent-free conditions.

Case Study: Glycerol Conversion

A study demonstrated that bromotrimethylsilane could convert glycerol into bromohydrins with high yields:

| Reaction Type | Yield (%) |

|---|---|

| α-Monobromohydrin | 25 |

| α,γ-Dibromohydrin | 9 |

| Ricinoleic Methyl Ester | 80 |

This efficiency highlights the potential of bromotrimethylsilane as a mediator in transesterification processes, optimizing biodiesel production while minimizing waste .

Surface Modification

Bromosilane compounds are extensively used in surface modification applications due to their ability to form covalent bonds with various substrates. This property is crucial for creating antimicrobial coatings and enhancing surface characteristics.

Antibacterial Properties

Research has shown that bromopropyltrimethoxysilane exhibits notable antibacterial activity. When grafted onto nanofibrillated cellulose, it demonstrated varying levels of efficacy against different bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus (Gram-positive) | High |

| Escherichia coli (Gram-negative) | Moderate |

The Minimum Inhibitory Concentration (MIC) values further illustrate its effectiveness:

| Compound Concentration (mg/mL) | MIC against S. aureus | MIC against E. coli |

|---|---|---|

| 0.5 | 0.5 | 2.0 |

| 1.0 | 0.25 | 1.0 |

These findings indicate that bromopropyltrimethoxysilane is significantly more effective against Gram-positive bacteria due to their simpler cell wall structure.

Surface Activation Studies

Bromopropyltrimethoxysilane has been utilized to enhance the properties of thin silicon oxide surfaces, making them more hydrophobic and improving interactions with biological systems. This modification is particularly beneficial for biomedical devices where minimizing bacterial adhesion is critical.

Biocidal Treatments

Bromosol , another bromine-based compound derived from this compound, serves as an effective biocide for treating biofilms in industrial water systems. Its low volatility and high stability allow for smaller doses compared to traditional biocides like sodium hypochlorite, leading to reduced corrosion and waste.

Advantages of Bromosol

- Cost-Effective : Requires smaller doses due to higher effectiveness.

- Reduced Corrosion : Demonstrates minimal reactivity with corrosion inhibitors.

- Longer Shelf Life : Proven stability compared to other biocides.

These attributes make Bromosol a preferred choice for maintaining cooling towers and industrial water systems .

相似化合物的比较

Physical Properties

The table below compares bromosilane with structurally analogous halosilanes:

Key Observations :

- Halogen Substituent Impact : this compound’s boiling point (~20°C) lies between dichlorosilane (8.3°C) and trichlorosilane (33°C), indicating that increased halogen atomic size (Cl → Br) elevates boiling points. Trithis compound (Br₃HSi) exhibits a significantly higher boiling point (109°C) due to stronger van der Waals forces .

Chemical Reactivity

Hydrolysis Reactions:

- This compound : Hydrolysis of BrH₃Si yields disiloxane (Equation 92 in ), whereas dithis compound (CH₂FMeSiBr₂) forms cyclotetrasiloxanes under similar conditions . This highlights the role of halogen count in directing product topology.

- Chlorosilanes : Dichlorosilane (Cl₂H₂Si) hydrolyzes to linear polysiloxanes, while trichlorosilane (Cl₃HSi) produces cross-linked networks. This compound’s slower hydrolysis (vs. chlorosilanes) allows better control in disiloxane synthesis .

常见问题

Q. What are the standard synthetic protocols for preparing bromosilane derivatives, and how are they characterized?

Bromosilanes are typically synthesized via halogenation of silanes using brominating agents like HBr or Br₂ under controlled conditions. For example, α-bromosilanes can be prepared through radical bromination or nucleophilic substitution. Characterization involves NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silicon-bromine bonding and assess purity. Elemental analysis and mass spectrometry further validate molecular composition . Example Protocol:

Q. How can researchers ensure reproducibility in this compound synthesis?

Reproducibility requires strict control of moisture (use Schlenk lines), stoichiometry, and reaction temperature. Document all parameters (e.g., solvent purity, reaction time) and validate intermediates via spectroscopic methods. Pre-publishing detailed protocols in supplementary materials enhances transparency .

Q. What analytical techniques are critical for assessing this compound stability?

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition.

- Kinetic Studies : Monitor Si–Br bond hydrolysis rates under varying pH.

- X-ray Crystallography : Resolves molecular geometry and confirms absence of racemization in chiral bromosilanes .

Advanced Research Questions

Q. How can enantioconvergent cross-couplings of racemic bromosilanes be achieved?

Enantioconvergent catalysis uses chiral ligands (e.g., bisoxazoline) to convert racemic α-bromosilanes into a single enantiomer product. Key factors:

Q. What strategies resolve contradictions in this compound reactivity data?

Contradictory results (e.g., varying yields in coupling reactions) require:

Q. How does this compound participate in derivatization for analytical chemistry?

Bromosilanes like trimethylsilyl this compound are used to derivatize hydroxyl groups (e.g., in cortisol analysis). Steps:

- React analyte with methoxyamine hydrochloride.

- Add this compound reagent to form trimethylsilyl ethers.

- Analyze via GC-MS for improved volatility and detection .

Methodological Considerations

Designing experiments to study this compound reaction mechanisms

- Kinetic Isotope Effects (KIE) : Compare reaction rates using C⁻¹² vs. C⁻¹³ isotopes.

- Computational Modeling : DFT calculations to map transition states (e.g., Si–Br bond cleavage).

- In Situ Monitoring : Use IR spectroscopy to track intermediate formation .

Addressing challenges in stereochemical analysis of bromosilanes

- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Dynamic NMR : Detect configurational stability at varying temperatures .

Data Reporting and Validation

Best practices for reporting this compound data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。